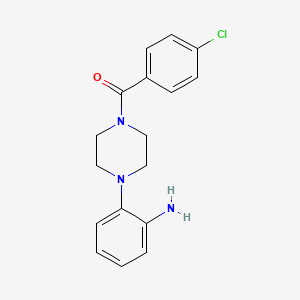(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone
CAS No.: 695167-07-8
Cat. No.: VC6521806
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 695167-07-8 |
|---|---|
| Molecular Formula | C17H18ClN3O |
| Molecular Weight | 315.8 |
| IUPAC Name | [4-(2-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C17H18ClN3O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12,19H2 |
| Standard InChI Key | ZZBGVFRBBIAOPT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone |
| Molecular Formula | C17H18ClN3O |
| Molecular Weight | 315.80 g/mol |
| Structure | Contains a piperazine ring, an aminophenyl group, and a chlorophenyl ketone group |
Structural Features
-
Piperazine Core: The molecule contains a six-membered piperazine ring, which is known for its versatility in drug design due to its ability to interact with biological targets.
-
Aminophenyl Substitution: The 2-position of the piperazine is substituted with an aminophenyl group, which can enhance hydrogen bonding or electrostatic interactions in biological systems.
-
Chlorophenyl Methanone Group: The methanone (ketone) group attached to the chlorophenyl ring can serve as a reactive site for further derivatization or interaction with enzymes.
Synthesis and Characterization
The synthesis of compounds like (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions, including:
-
Formation of Piperazine Derivatives: Starting from commercially available piperazine, selective substitutions are carried out using nucleophilic substitution or reductive amination techniques.
-
Ketone Functionalization: The methanone group is introduced via acylation reactions.
-
Purification and Characterization:
-
NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the chemical shifts corresponding to the aromatic and aliphatic regions.
-
Mass Spectrometry: Provides molecular ion peaks confirming the molecular weight.
-
IR Spectroscopy: Identifies functional groups such as amines (N-H stretches) and ketones (C=O stretches).
-
Potential Applications
Piperazine derivatives, including compounds with similar structures, have been extensively studied for their pharmacological properties:
-
Antipsychotic Agents: Piperazine derivatives are commonly found in drugs targeting central nervous system disorders.
-
Antimicrobial Activity: The aminophenyl group enhances interactions with microbial enzymes, potentially leading to antibacterial or antifungal properties.
-
Anti-inflammatory Properties: Structural analogs have shown promise in reducing inflammation through inhibition of specific pathways.
Biological Studies
While specific studies on this compound may be limited, related piperazine derivatives have demonstrated:
-
High binding affinity to neurotransmitter receptors such as serotonin or dopamine receptors.
-
Selectivity in enzyme inhibition for applications in metabolic or cardiovascular disorders.
Limitations and Future Research
Despite its potential, further research is needed to explore:
-
Toxicological profiles to ensure safety in therapeutic applications.
-
Optimization of synthetic routes for cost-effective production.
-
Exploration of derivatives for enhanced bioactivity.
This detailed overview highlights the structural features, synthesis, and potential applications of (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, emphasizing its significance in medicinal chemistry and pharmaceutical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume